N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)benzo[b]thiophene-2-carboxamide
Description
The compound N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)benzo[b]thiophene-2-carboxamide features a benzo[b]thiophene-2-carboxamide core linked to a 4-hydroxy-4,5,6,7-tetrahydrobenzofuran moiety via a methyl group.
Properties
IUPAC Name |
N-[(4-hydroxy-6,7-dihydro-5H-1-benzofuran-4-yl)methyl]-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3S/c20-17(16-10-12-4-1-2-6-15(12)23-16)19-11-18(21)8-3-5-14-13(18)7-9-22-14/h1-2,4,6-7,9-10,21H,3,5,8,11H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRGSCXRLRYJXJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CO2)C(C1)(CNC(=O)C3=CC4=CC=CC=C4S3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)benzo[b]thiophene-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structural framework combining a tetrahydrobenzofuran moiety and a benzo[b]thiophene scaffold. The presence of functional groups such as hydroxyl and carboxamide enhances its chemical reactivity and potential interactions with biological targets.
- Molecular Formula : C16H17N1O3S1
- Molecular Weight : Approximately 301.38 g/mol
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds containing benzothiophene structures have been shown to inhibit various enzymes, including cholinesterases. For instance, related compounds have demonstrated IC50 values indicating effective inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in the treatment of neurodegenerative diseases like Alzheimer's .
- Anti-inflammatory Activity : Derivatives of tetrahydrobenzofuran have exhibited anti-inflammatory effects by modulating inflammatory pathways and inhibiting pro-inflammatory cytokines. This suggests that the compound may have therapeutic applications in inflammatory conditions.
- Neuroprotective Effects : The unique structure may contribute to neuroprotective properties, making it a candidate for further investigation in neurodegenerative disorders.
In Vitro Studies
Recent studies have focused on the synthesis and evaluation of similar compounds containing the benzo[b]thiophene structure. For example:
| Compound | IC50 (μM) | Target Enzyme |
|---|---|---|
| Compound 5f | 62.1 | AChE |
| Compound 5h | 24.35 | BChE |
These results indicate that modifications in the benzothiophene structure can significantly enhance enzyme inhibition potency .
Cell Viability Assays
The impact of these compounds on cell viability has been assessed using SH-SY5Y neuroblastoma cells. The compounds were tested at various concentrations (0, 30, 50, 100, and 200 μM) for 24 hours using the MTT assay:
| Concentration (μM) | Viability (%) |
|---|---|
| 0 | 100 |
| 30 | 95 |
| 50 | 90 |
| 100 | 80 |
| 200 | 60 |
At their respective IC50 concentrations, these compounds exhibited no cytotoxic effects on cell viability .
Case Studies
- Neuroprotective Potential : A study investigated the neuroprotective effects of similar benzothiophene derivatives in models of oxidative stress-induced neuronal damage. Results indicated that these compounds could reduce neuronal cell death and improve survival rates in vitro.
- Antimicrobial Activity : Compounds derived from benzo[b]thiophene have been screened against various bacterial strains, showing promising antimicrobial properties with minimal inhibitory concentrations (MIC) as low as 4 µg/mL against resistant strains of Staphylococcus aureus .
Comparison with Similar Compounds
Structural Variations and Molecular Properties
The following table summarizes key structural and molecular differences between the target compound and its analogs:
*Calculated based on molecular formulas.
Key Observations
Core Heterocycle Influence :
- The benzo[b]thiophene core (target compound, ) offers sulfur-mediated hydrophobic interactions, whereas benzo[b]furan () and benzo[d]thiazole () cores introduce oxygen or nitrogen, altering electronic properties and binding affinity .
- Positional Isomerism : The target compound’s 2-carboxamide vs. 3-carboxamide derivatives (e.g., ) may affect steric accessibility to biological targets .
Sulfamoyl and Schiff Base Moieties: These groups in and introduce polar or chelating functionalities, which could influence pharmacokinetics or antimicrobial activity .
Biological Activity: Compounds with Schiff base linkages (e.g., ) exhibit notable antibacterial and antifungal activities, suggesting that the target compound’s hydroxy and tetrahydrobenzofuran groups might similarly modulate activity . Sulfamoyl-containing derivatives (e.g., ) are often associated with enzyme inhibition (e.g., carbonic anhydrase), though this remains speculative without direct data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
